Cuscohygrine

Overview

Description

Cuscohygrine is a naturally occurring alkaloid found in many species of the Solanaceae family, including tobacco, potatoes, and eggplants. It is a nitrogenous compound with a molecular weight of about 290 Da. It has a variety of pharmacological effects, including anti-inflammatory and anti-bacterial properties. This compound has also been found to have anti-cancer and anti-tumor properties in laboratory studies.

Scientific Research Applications

Antiparasitic Application : Cuscohygrine has shown potential in treating bilharziasis, as it inhibits the growth of immature Schistosoma japonica in vitro (Massiot & Delaude, 1986).

Forensic and Drug Testing : It is used as a marker to distinguish between chewing coca leaves and cocaine abuse in urine and hair testing. This application has been successful in both workplace drug testing and forensic cases (Rubio et al., 2017); (Rubio et al., 2014).

Surgical Applications : A pharmacological analog of this compound, this compound dimethiodide, is related to Hygronium, used in surgical practice for controlled hypotony (Minina et al., 1977).

Phytochemistry : this compound is a component of the roots of various Datura species, contributing to phytochemical classification (Evans et al., 1972). It is also found in plants like Solanum, Cyphomandra, Lycianthes, and Margaranthus, being a nitrogen-containing secondary metabolite (Evans & Somanabandhu, 1980).

Medicinal Properties : In Physalis peruviana root, this compound exhibits hepato-renal protective effects against fibrosis (El-gengaihi et al., 2013).

Biochemistry : Studies on the biosynthesis of this compound have been conducted, like the incorporation of sodium acetate-1-14C in Atropa belladonna plants (Baralle & Gros, 1969), and its synthesis from ethyl [2,3-13C2,3-14C]-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate in Erythroxylum coca (Newquist et al., 1993).

Traditional Medicine : Przewalskia tangutica, a Tibetan traditional medicinal plant, contains this compound, identifying it as a new source of tropane alkaloids (Peigen & Liyi, 1982).

Chemical Synthesis and Analysis : The total synthesis of this compound and its analogs has been achieved, such as in a study using ruthenium-catalyzed tandem ring rearrangement metathesis (Stapper & Blechert, 2002).

Mechanism of Action

Target of Action

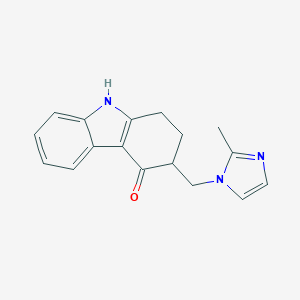

Cuscohygrine is a bis N-methyl pyrrolidine alkaloid found in coca plants . It can also be extracted from plants of the family Solanaceae, including Atropa belladonna (deadly nightshade) and various Datura species . This compound usually occurs along with other, more potent alkaloids such as atropine or cocaine

Mode of Action

This compound has been docked with Acetylcholinesterase (AChE) through hydrogen bonds with Peripheral Anionic Site (PAS) and through hydrophobic interactions with the catalytic triad . This suggests that this compound could potentially act as a dual inhibitor of AChE .

Biochemical Pathways

The biosynthesis of this compound involves several steps . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields this compound .

Pharmacokinetics

Computational tools like admetsar30 can be used to predict these properties .

Result of Action

Its potential interaction with ache suggests it could influence neurotransmission .

Safety and Hazards

The safety data sheet for Cuscohygrine suggests that if inhaled, the victim should be moved into fresh air . If skin contact occurs, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Biochemical Analysis

Biochemical Properties

Cuscohygrine is involved in various biochemical reactions. It is a simple molecule and its structure has been decided by its degradations and reactions . It is an oil that can be distilled without decomposition only in vacuum . It is soluble in water . It also forms a crystalline trihydrate which melts at 40–41 °C .

Cellular Effects

It is known that this compound usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that it is a bis N-methyl pyrrolidine alkaloid , suggesting that it may interact with biomolecules in a similar manner to other pyrrolidine alkaloids.

Temporal Effects in Laboratory Settings

It is known that this compound is an oil that can be distilled without decomposition only in vacuum , suggesting that it may be stable over time under certain conditions.

Dosage Effects in Animal Models

It is known that this compound usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects at different dosages.

Metabolic Pathways

This compound is involved in the metabolic pathway of ornithine . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields this compound .

Transport and Distribution

It is known that this compound is soluble in water , suggesting that it may be able to move freely within the aqueous environment of the cell.

Subcellular Localization

Given its solubility in water , it is likely that it can be found throughout the cell.

properties

IUPAC Name |

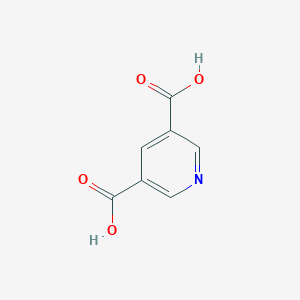

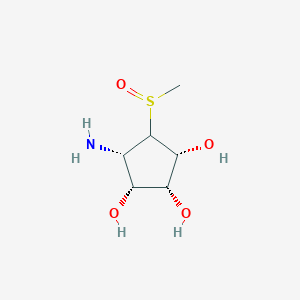

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIACKKLGVLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(=O)CC2CCCN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cuscohygrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

454-14-8 | |

| Record name | Cuscohygrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 41 °C | |

| Record name | Cuscohygrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cuscohygrine?

A1: this compound has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.

Q2: Are there any spectroscopic data available to characterize this compound?

A2: Researchers often utilize techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to analyze and quantify this compound in plant extracts and biological samples [, , , , , , , ]. Additionally, infrared (IR) spectroscopy can be used to confirm the presence of characteristic functional groups within the molecule [].

Q3: How is this compound synthesized in plants?

A3: this compound biosynthesis originates from the amino acid ornithine. Studies have shown that hygrine, another pyrrolidine alkaloid, serves as the direct precursor to this compound in plants like Scopolia lurida []. The incorporation of ornithine into the pyrrolidine ring structure of this compound aligns with the established biogenetic pathways for other related alkaloids [].

Q4: In which plants is this compound primarily found?

A4: this compound is primarily found in plants belonging to the Solanaceae and Erythroxylaceae families. Some notable examples include:

- Erythroxylum coca: Coca leaves, known for their cocaine content, also contain this compound as a minor alkaloid [, , , , ].

- Atropa belladonna: This plant, also known as deadly nightshade, contains various tropane alkaloids, including this compound [, ].

- Datura species: Datura plants, known for their psychoactive properties, have also been found to contain this compound [, ].

- Scopolia species: Like Atropa belladonna, Scopolia species are a source of tropane alkaloids and contain this compound [, ].

- Convolvulus species: Certain bindweed species like Convolvulus arvensis and Convolvulus lanatus have been reported to contain this compound [, ].

Q5: How does the content of this compound vary within a plant?

A5: Research on Erythroxylum coca indicates that the distribution of this compound, along with other alkaloids like cocaine and methyl ecgonine, is not uniform within the leaf. The highest concentrations of these alkaloids are generally found in the lamina periphery [].

Q6: What are the potential pharmacological applications of this compound?

A6: While research on this compound's pharmacological properties is ongoing, some studies suggest potential applications:

- Neurodegenerative disorders: Computational studies have explored the potential of this compound and other alkaloids from Withania somnifera as inhibitors against targets implicated in neurodegenerative diseases like Alzheimer's disease [, ].

- Acetylcholinesterase inhibition: Research suggests that extracts from Datura metel, which contain this compound, exhibit acetylcholinesterase inhibitory activity. This property has led to investigations into its potential for managing Alzheimer's disease [].

Q7: Have there been any in vitro or in vivo studies on this compound's efficacy?

A7: While in silico studies provide valuable insights, further research, including cell-based assays and animal models, is needed to validate these findings and comprehensively evaluate this compound's efficacy for specific therapeutic applications.

Q8: What are the commonly used analytical methods for the detection and quantification of this compound?

A8: Researchers utilize various analytical techniques to identify and quantify this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for separating, identifying, and quantifying this compound based on its mass-to-charge ratio [, , , ].

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection or mass spectrometry provides a sensitive method for analyzing this compound in complex mixtures like plant extracts [, , , , , ].

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, often coupled with densitometry, is a versatile technique used for both qualitative and quantitative analysis of this compound, particularly in plant materials and formulations [, , ].

Q9: Have these analytical methods been validated for this compound analysis?

A10: The development and validation of reliable analytical methods are crucial for accurately assessing this compound levels in various matrices. Researchers have emphasized the importance of validating methods for analyzing coca leaf alkaloids, including this compound, in biological samples like oral fluid []. This validation process typically involves evaluating parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to ensure the method's suitability for the intended purpose.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.